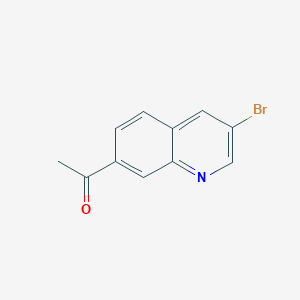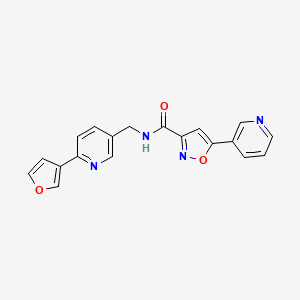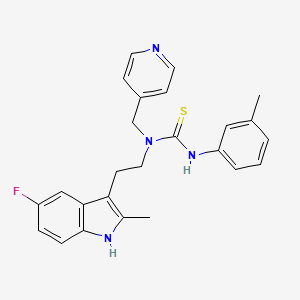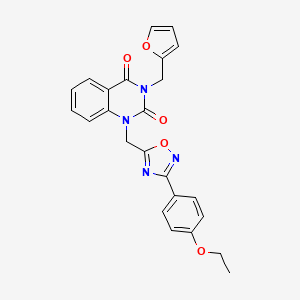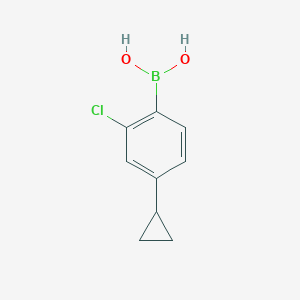
(2-Chloro-4-cyclopropylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chloro-4-cyclopropylphenyl)boronic acid” is a boronic acid compound with the CAS Number: 2225175-17-5 . It has a molecular weight of 196.44 and is typically available in powder form . The compound is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-4-cyclopropylphenylboronic acid . The InChI code for this compound is 1S/C9H10BClO2/c11-9-5-7 (6-1-2-6)3-4-8 (9)10 (12)13/h3-6,12-13H,1-2H2 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 196.44 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
General Solution for Unstable Boronic Acids
A general approach for dealing with unstable boronic acids, including cyclopropyl derivatives, involves in situ slow release from air-stable MIDA boronates. This technique transforms unstable boronic acids into effective building blocks for cross-coupling with aryl and heteroaryl chlorides, enhancing their shelf stability and efficiency in synthesis applications (Knapp, Gillis, & Burke, 2009).
Catalysis in Organic Reactions
Boronic acids serve as versatile molecules in catalysis. A notable application is in the highly enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals using 3-borono-BINOL as a chiral boronic acid catalyst. This reaction facilitates the production of densely functionalized cyclohexanes, showcasing the catalytic prowess of boronic acids in achieving enantioselective transformations (Hashimoto, Gálvez, & Maruoka, 2015).
Electrochemical Borylation
The electrochemical borylation of carboxylic acids presents a novel method to transform carboxylic acids into boronic acids using electrochemistry. This approach is simple, economical, and scalable, demonstrating a broad substrate scope and the potential for application in synthesizing complex natural products, such as polycyclopropane-containing compounds (Barton, Chen, Blackmond, & Baran, 2021).
Applications in Sensing and Recognition
Boronic acids play a crucial role in the development of sensors for sugar recognition in aqueous environments. The interaction between boronic acids and diols or polyols is exploited to create dynamic covalent materials, such as hydrogels, that can respond to biological stimuli, including glucose levels in physiological conditions (Brooks, Deng, & Sumerlin, 2018).
Synthesis of Heterocyclic Boronic Acids
Heterocyclic boronic acids are synthesized for their role in Suzuki reactions, demonstrating their value in creating biphenyl structures. Despite challenges in their synthesis, these compounds are important for their synthetic utility and biological activities, highlighting the diverse applications of boronic acids in organic synthesis and drug discovery (Tyrrell & Brookes, 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
Boronic acids, including “(2-Chloro-4-cyclopropylphenyl)boronic acid”, have potential applications in various fields. They are increasingly being used in chemical biology, supramolecular chemistry, and biomedical applications . The reversible nature of the boronic acid-diol interaction is particularly useful in the development of sensors and other devices .
作用機序
Target of Action
The primary target of (2-Chloro-4-cyclopropylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is crucial in the synthesis of various organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and readily prepared nature . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influencing its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a significant molecular effect as it enables the synthesis of a wide array of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The success of the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other functional groups can potentially influence the compound’s action and the overall reaction outcome .
特性
IUPAC Name |
(2-chloro-4-cyclopropylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZYXGCAGCYADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2CC2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2225175-17-5 |
Source


|
| Record name | (2-chloro-4-cyclopropylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

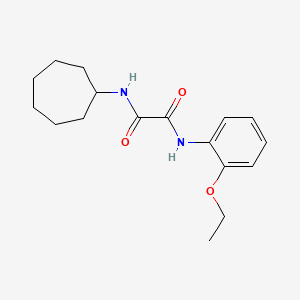
![Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2825720.png)

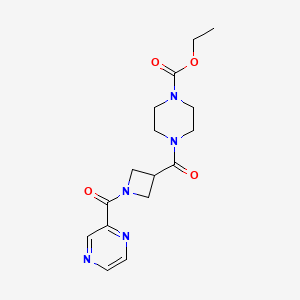
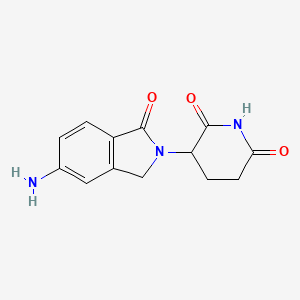
![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)
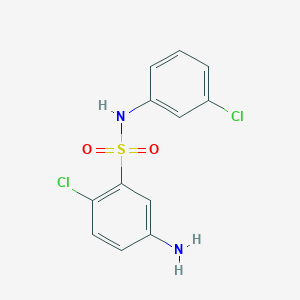
![N-(2-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2825732.png)
